molecular formula C8H10N2O3 B143983 Ethyl (3-cyano-4,5-dihydrofuran-2-yl)carbamate CAS No. 133036-80-3

Ethyl (3-cyano-4,5-dihydrofuran-2-yl)carbamate

Cat. No. B143983
CAS RN: 133036-80-3
M. Wt: 182.18 g/mol
InChI Key: NVEUPDQDNSASIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (3-cyano-4,5-dihydrofuran-2-yl)carbamate, also known as EDC, is a chemical compound that has been widely used in scientific research. This compound is synthesized through a multi-step process that involves the reaction of cyanoacetamide with ethyl acetoacetate, followed by cyclization and carbamation. EDC has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology, biochemistry, and neuroscience.

Mechanism of Action

The mechanism of action of Ethyl (3-cyano-4,5-dihydrofuran-2-yl)carbamate is not fully understood, but it is believed to act as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can have various effects on neuronal activity.
Biochemical and Physiological Effects:
Ethyl (3-cyano-4,5-dihydrofuran-2-yl)carbamate has been found to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase, the modulation of GABAergic transmission, and the activation of nicotinic acetylcholine receptors. These effects have been shown to have implications for the treatment of various neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Ethyl (3-cyano-4,5-dihydrofuran-2-yl)carbamate in lab experiments is its ability to selectively target acetylcholinesterase, making it a valuable tool for studying the effects of acetylcholine on neuronal activity. However, Ethyl (3-cyano-4,5-dihydrofuran-2-yl)carbamate also has some limitations, including its potential toxicity and the fact that it may interact with other enzymes and neurotransmitters, leading to unintended effects.

Future Directions

There are several future directions for research on Ethyl (3-cyano-4,5-dihydrofuran-2-yl)carbamate, including the development of more selective and potent inhibitors of acetylcholinesterase, the investigation of the effects of Ethyl (3-cyano-4,5-dihydrofuran-2-yl)carbamate on other neurotransmitter systems, and the exploration of its potential therapeutic applications in the treatment of neurological and psychiatric disorders. Additionally, further research is needed to better understand the mechanisms of action of Ethyl (3-cyano-4,5-dihydrofuran-2-yl)carbamate and its interactions with other compounds in the brain.

Synthesis Methods

The synthesis of Ethyl (3-cyano-4,5-dihydrofuran-2-yl)carbamate involves several steps, starting with the reaction of cyanoacetamide with ethyl acetoacetate in the presence of a base catalyst. The resulting product is then subjected to cyclization using a strong acid, such as hydrochloric acid. Finally, the cyclized product is treated with phosgene to form the carbamate group, resulting in the formation of Ethyl (3-cyano-4,5-dihydrofuran-2-yl)carbamate.

Scientific Research Applications

Ethyl (3-cyano-4,5-dihydrofuran-2-yl)carbamate has been widely used in scientific research as a tool for studying the biochemical and physiological effects of various compounds. It has been found to be particularly useful in the fields of pharmacology and neuroscience, where it has been used to study the mechanisms of action of various drugs and neurotransmitters.

properties

CAS RN

133036-80-3

Product Name

Ethyl (3-cyano-4,5-dihydrofuran-2-yl)carbamate

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

ethyl N-(4-cyano-2,3-dihydrofuran-5-yl)carbamate

InChI

InChI=1S/C8H10N2O3/c1-2-12-8(11)10-7-6(5-9)3-4-13-7/h2-4H2,1H3,(H,10,11)

InChI Key

NVEUPDQDNSASIL-UHFFFAOYSA-N

SMILES

CCOC(=O)NC1=C(CCO1)C#N

Canonical SMILES

CCOC(=O)NC1=C(CCO1)C#N

synonyms

Carbamic acid, (3-cyano-4,5-dihydro-2-furanyl)-, ethyl ester (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.